

# Commercial Availability and Suppliers of 4-(Methylthio)benzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-(Methylthio)benzoic acid

Cat. No.: B147335

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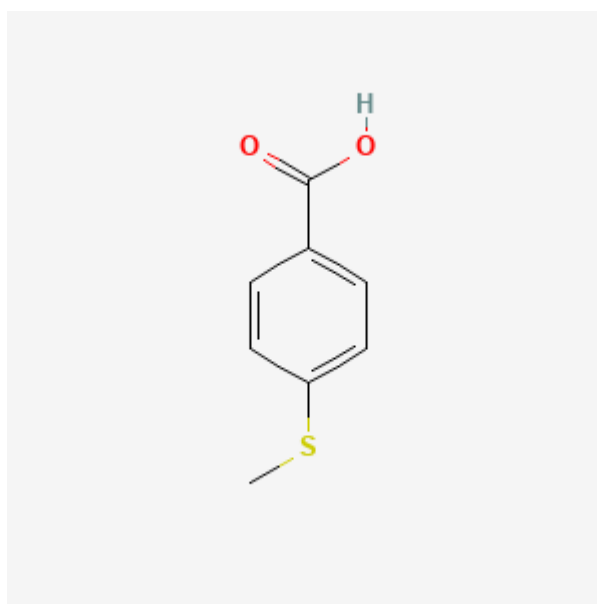
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **4-(Methylthio)benzoic acid** (CAS No. 13205-48-6), a valuable building block in pharmaceutical research and development. This document details key suppliers, available grades and purities, and provides illustrative experimental contexts for its application.

## Chemical Identity

Property	Value
Chemical Name	4-(Methylthio)benzoic acid
Synonyms	4-(Methylmercapto)benzoic acid, p-(Methylthio)benzoic acid
CAS Number	13205-48-6
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>2</sub> S
Molecular Weight	168.21 g/mol

Structure



## Commercial Suppliers and Product Specifications

**4-(Methylthio)benzoic acid** is readily available from a variety of chemical suppliers, primarily for research and development purposes. The most common purities offered are 97% and ≥98%. Below is a comparative summary of offerings from prominent global suppliers.

Supplier	Product Number(s)	Purity	Available Quantities	Notes
Sigma-Aldrich (Merck)	145521	97%	Inquire	Melting point: 192-196 °C (lit.) [1]
TCI Chemicals	M1675	>98.0% (GC)	25g, 250g	[2]
Thermo Scientific	B25706	97%	1g, 5g, 25g	Assay by silylated GC: ≥96.0%
Santa Cruz Biotechnology	sc-239169	Inquire	1g, 5g, 25g	For research use only[3]
Capot Chemical	10665	98% (Min, GC)	Inquire	Moisture: 0.5% Max.[2]
ChemScene	CS-0063816	≥97%	100mg, 1g, 5g	Stored at room temperature[4]

Note: Availability and specifications are subject to change. Please refer to the suppliers' websites for the most current information.

## Applications in Research and Drug Development

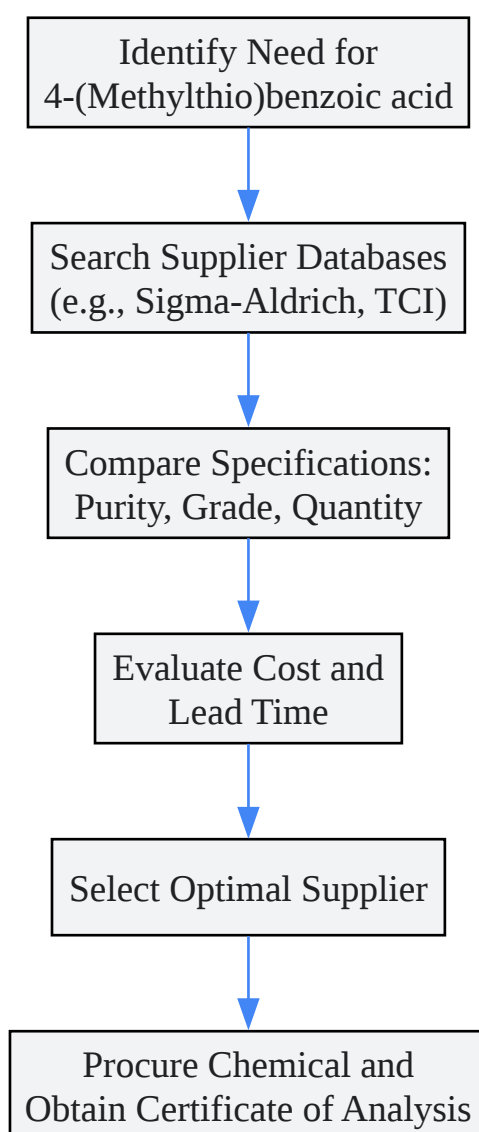
**4-(Methylthio)benzoic acid** serves as a versatile intermediate in the synthesis of more complex molecules, including potential drug candidates. Its utility stems from the presence of both a carboxylic acid and a methylthio group, which can be further functionalized.

A notable application highlighted in the literature is its potential to mitigate the side effects of certain chemotherapy drugs. For instance, it has been shown to reduce cisplatin-induced nephrotoxicity in rat models.[1][5] The proposed mechanism involves the thioether acting as a scavenger of reactive species. Furthermore, studies have indicated its ability to prevent in vitro DNA binding and mutation induction in Escherichia coli K12.[1][5]

## Experimental Protocols and Workflows

While specific, detailed experimental protocols for drug development are proprietary, this section provides a generalized workflow for evaluating the utility of **4-(Methylthio)benzoic acid** in a research context, such as in the synthesis of a novel compound.

## Supplier Selection and Procurement Workflow



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Caption: A typical workflow for the procurement of **4-(Methylthio)benzoic acid**.

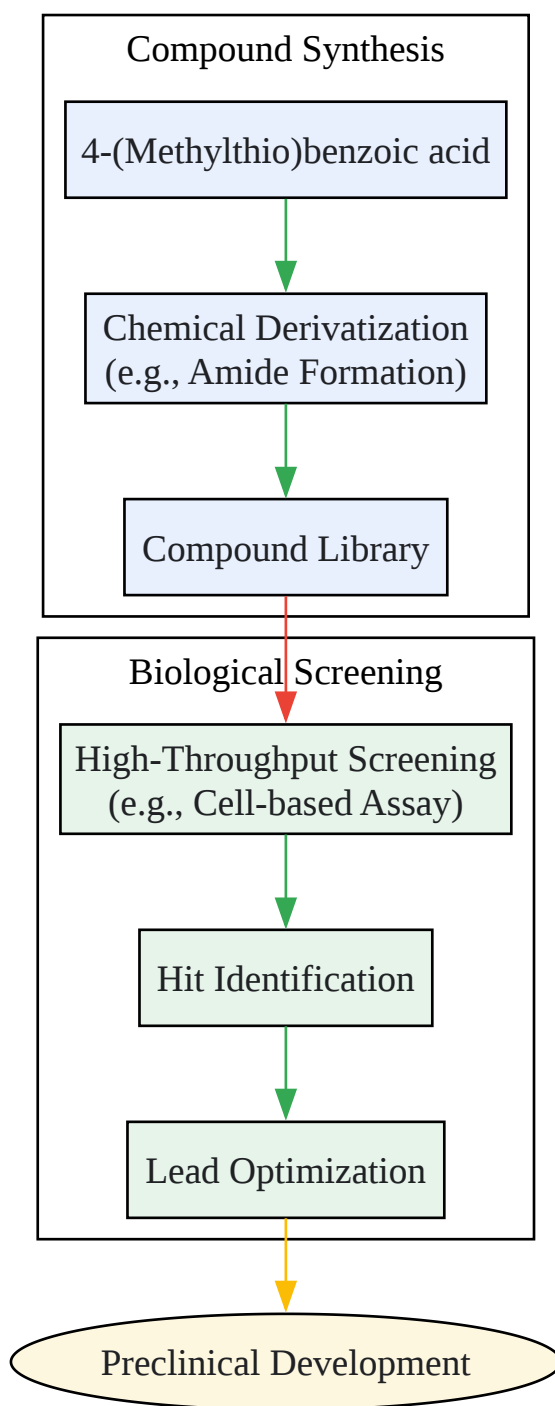
## General Synthetic Protocol: Amide Formation

This protocol describes a common synthetic transformation using **4-(Methylthio)benzoic acid** to create an amide derivative, a frequent step in the development of new chemical entities.

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve **4-(Methylthio)benzoic acid** (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).
- **Activation:** Add a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents), and a non-nucleophilic base, like diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.
- **Amine Addition:** Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

## Conceptual Workflow for Biological Screening

The following diagram illustrates a high-level workflow for screening a library of compounds derived from **4-(Methylthio)benzoic acid** for potential biological activity.



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